molecular formula C15H17FN4S B5556172 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5556172
M. Wt: 304.4 g/mol
InChI Key: NUBVSCDGQJXYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H17FN4S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.11579589 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol belongs to a class of compounds with potential applications in various scientific research areas due to their unique chemical properties. These compounds have been synthesized and characterized to understand their intermolecular interactions, which are crucial for their biological activities. Studies on derivatives of 1,2,4-triazoles, like the fluoro and chloro derivatives, have shown different types of intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, which were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations (Shukla et al., 2014).

Antimicrobial Activities

Synthesis from isonicotinic acid hydrazide and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives have been extensively explored. The creation of compounds like 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols has shown that these derivatives possess good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Biological Activity Prediction and Theoretical Studies

Theoretical analyses have been conducted to predict the biological activities of triazole compounds, considering their significance in organic chemistry for various applications, including corrosion inhibition and as potential drug candidates. For instance, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomers have been synthesized and analyzed through density functional theory (DFT) based calculations to show their feasibility in synthesis at room temperature and predict their biological activities (Srivastava et al., 2016).

Inhibitory Kinetics on Tyrosinase Activity

New Schiff’s base derivatives of triazoles have been synthesized and evaluated for their inhibitory effects on tyrosinase activities. These studies not only provide insights into the structure-activity relationships but also contribute to the development of antityrosinase agents, which are crucial in the field of dermatology and related medical research (Yu et al., 2015).

Properties

IUPAC Name

3-cyclohexyl-4-[(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBVSCDGQJXYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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